4-amino-3-ethyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione
Description
Chemical Structure: The compound 4-amino-3-ethyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione (CAS: 618072-05-2) is a thiazole derivative with the molecular formula C₁₁H₁₇N₃OS₂ and a molecular weight of 271.4 g/mol . Its structure features:
- A 1,3-thiazole-2(3H)-thione core.
- An amino group at position 3.
- An ethyl group at position 2.
- A piperidinylcarbonyl group at position 4.
Properties
CAS No. |
618072-05-2 |
|---|---|
Molecular Formula |
C11H17N3OS2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H17N3OS2/c1-2-14-9(12)8(17-11(14)16)10(15)13-6-4-3-5-7-13/h2-7,12H2,1H3 |
InChI Key |
ZPFFCCWMGFBOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)N2CCCCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
Table 1: Structural and Functional Comparisons
Key Differences in Functional Groups and Bioactivity
Core Heterocycle :
- The target compound’s thiazole-2(3H)-thione core differs from oxadiazole (e.g., compounds 5a-5k ) and thiadiazole derivatives (e.g., COX-2 inhibitors ). Thiazoles generally exhibit greater metabolic stability than oxadiazoles due to reduced ring strain .
Substituent Effects: The piperidinylcarbonyl group at position 5 enhances lipophilicity compared to morpholine derivatives (e.g., 4-amino-3-ethyl-5-(4-morpholinylcarbonyl)-1,3-thiazole-2(3H)-thione; MW = 273.4) . This may improve blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
